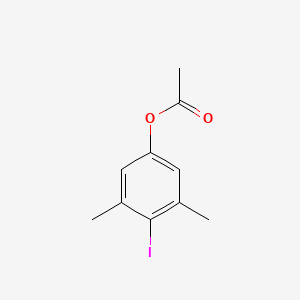

4-Iodo-3,5-dimethylphenyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Iodo-3,5-dimethylphenyl acetate” is an organic compound often used in the synthesis of other organic compounds . It is characterized by its iodine atoms and aromatic groups, making it widely used in organic synthesis . It can be used in the synthesis of drugs, pesticides, and dyes .

Synthesis Analysis

The synthesis of “this compound” can be achieved through various methods. One such method involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, making it a popular choice for the synthesis of organoboron reagents .

Molecular Structure Analysis

The molecular formula of “this compound” is C10H11IO2 . Its molecular weight is 290.10 . The structure of this compound includes iodine atoms and aromatic groups, which contribute to its wide usage in organic synthesis .

Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key chemical reaction involving “this compound”. This reaction involves the coupling of chemically differentiated fragments with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Aplicaciones Científicas De Investigación

Synthesis and Structure Studies

Synthesis and Structure of Derivatives

The synthesis and structure of derivatives related to 4-Iodo-3,5-dimethylphenyl acetate have been a subject of research. For instance, a study focused on the synthesis and Heck cyclization of syn- and anti-atropisomers of N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline, showcasing the chemical reactivity and structural aspects of compounds related to this compound (Skladchikov et al., 2013).

Chemoselective Arylation

Another study explored the chemoselective Heck arylation of acrolein diethyl acetal catalyzed by an oxime-derived palladacycle. This research highlights the potential use of this compound in catalysis and organic synthesis (Nájera & Botella, 2005).

Analytical Chemistry and Detection Methods

HPLC Method Development for Iodide Detection

A method involving derivatization of iodide into 4-iodo-2,6-dimethylphenol and subsequent high-performance liquid chromatography (HPLC) analysis was developed. This research demonstrates the analytical applications of this compound in detecting iodide (Verma, Jain, & Verma, 1992).

Body Distribution of Radioactively Labeled Compounds

A study on the synthesis and body distribution of iodine-131 labeled drugs, including derivatives of this compound, provides insights into the use of these compounds in medical imaging and diagnostics (Braun et al., 1977).

Catalysis and Organic Synthesis

Catalytic Applications

Research on [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic Acid indicates its use as a catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones. This illustrates the catalytic properties of compounds related to this compound in organic synthesis (Yakura et al., 2018).

Asymmetric Synthesis

A study detailing the asymmetric synthesis of unnatural amino acids using a palladium-catalyzed coupling method highlights the role of this compound derivatives in the synthesis of biologically relevant molecules (Dygos et al., 1992).

Optical and Material Science

- Nonlinear Optical Properties: Research on new chalcone derivatives, including 1-(3, 4-dimethylphenyl)-3-[4(methylsulfanyl) phenyl] prop-2-en-1-one, related to this compound, has shown promising nonlinear optical properties, indicating potential applications in material sciences (Shetty et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of 4-Iodo-3,5-dimethylphenyl acetate is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, This compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by This compound is the Suzuki–Miyaura coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a crucial process in organic synthesis . The downstream effects of this pathway can lead to the formation of a variety of complex organic compounds .

Result of Action

The molecular and cellular effects of This compound’s action involve the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, contributing to various chemical reactions and processes .

Direcciones Futuras

The future directions for “4-Iodo-3,5-dimethylphenyl acetate” are likely to involve further exploration of its potential uses in organic synthesis, particularly in the synthesis of drugs, pesticides, and dyes . Additionally, improvements in the synthesis methods for this compound, such as the development of more efficient and environmentally friendly processes, may also be a focus of future research .

Propiedades

IUPAC Name |

(4-iodo-3,5-dimethylphenyl) acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-6-4-9(13-8(3)12)5-7(2)10(6)11/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJNBUMSARWZPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2635625.png)

![3,4-dimethyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2635627.png)

![3-{2-[(3-chlorobenzyl)sulfanyl]-4-pyrimidinyl}-1-(4-methylphenyl)-4(1H)-pyridazinone](/img/structure/B2635628.png)

![(4E,7S,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-piperidine]-8,13-dione;hydrochloride](/img/structure/B2635633.png)

![1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline](/img/structure/B2635641.png)

![2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2635642.png)

![2-(benzylthio)-N-(4-chlorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2635643.png)

![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2635647.png)